molecular formula C45H80O2 B075809 Cholest-5-en-3-yl octadecanoate CAS No. 1184-05-0

Cholest-5-en-3-yl octadecanoate

Cat. No. B075809
CAS RN: 1184-05-0
M. Wt: 653.1 g/mol
InChI Key: XHRPOTDGOASDJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholest-5-en-3-yl octadecanoate, also known as cholesteryl stearate, is a chemical compound with the formula C45H80O2 . Its molecular weight is 653.1155 .

Safety And Hazards

While specific safety and hazard data for Cholest-5-en-3-yl octadecanoate is not available, general safety measures should be taken while handling it. This includes using adequate ventilation, minimizing dust generation and accumulation, and avoiding contact with eyes, skin, and clothing .

properties

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-43(46)47-38-30-32-44(5)37(34-38)26-27-39-41-29-28-40(36(4)24-22-23-35(2)3)45(41,6)33-31-42(39)44/h26,35-36,38-42H,7-25,27-34H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHRPOTDGOASDJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H80O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407517, DTXSID20865779
Record name Cholest-5-en-3-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERAPP_39532
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20865779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

653.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-en-3-yl octadecanoate

CAS RN

1184-05-0
Record name Cholest-5-en-3-yl octadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cholest-5-en-3-yl octadecanoate
Reactant of Route 2
Reactant of Route 2
Cholest-5-en-3-yl octadecanoate
Reactant of Route 3
Reactant of Route 3
Cholest-5-en-3-yl octadecanoate
Reactant of Route 4
Reactant of Route 4
Cholest-5-en-3-yl octadecanoate
Reactant of Route 5
Reactant of Route 5
Cholest-5-en-3-yl octadecanoate
Reactant of Route 6
Reactant of Route 6
Cholest-5-en-3-yl octadecanoate

Citations

For This Compound
2
Citations
SG Wakeham, NM Frew - Lipids, 1982 - Springer
Complex mixtures of wax esters, steryl esters and triacylglycerols isolated from representative biological and geochemical samples have been analyzed using combined high resolution …
Number of citations: 80 link.springer.com
P Sunnapu, S Valiyaparambil… - Current …, 2022 - ingentaconnect.com
Aim: In the present study, the phytochemical screening was carried out with the methanolic extract of Ficus auriculata Lour figs. Background: Naturally occurring phytoconstituents have …
Number of citations: 0 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.